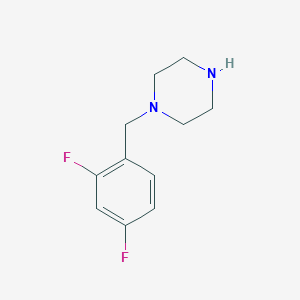

1-(2,4-Difluorobenzyl)piperazine

Description

1-(2,4-Difluorobenzyl)piperazine is a fluorinated benzylpiperazine derivative characterized by a piperazine ring substituted with a benzyl group bearing fluorine atoms at the 2- and 4-positions of the aromatic ring.

Propriétés

IUPAC Name |

1-[(2,4-difluorophenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2/c12-10-2-1-9(11(13)7-10)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGARUFCQRZCXHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382309 | |

| Record name | 1-(2,4-Difluorobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204013-06-9 | |

| Record name | 1-(2,4-Difluorobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(2,4-Difluorobenzyl)piperazine can be synthesized through various synthetic routes. One common method involves the reaction of 2,4-difluorobenzyl chloride with piperazine under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical reactions with stringent control over reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to achieve the desired quality.

Analyse Des Réactions Chimiques

1-(2,4-Difluorobenzyl)piperazine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be performed to modify the compound's structure.

Substitution: Substitution reactions are common, where different substituents can replace the fluorine atoms or other groups on the benzyl ring.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

Reduction reactions might involve hydrogen gas and a suitable catalyst.

Substitution reactions often require nucleophiles and specific solvents.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different biological and chemical properties.

Applications De Recherche Scientifique

Antimicrobial Activity

Research has shown that piperazine derivatives exhibit significant antimicrobial properties. In a study evaluating various piperazine compounds, several derivatives demonstrated potent activity against a range of bacterial strains and fungi. For instance, compounds derived from piperazine were tested against Mycobacterium tuberculosis, revealing promising inhibitory effects that could lead to new treatments for tuberculosis .

Table 1: Antimicrobial Activity of Piperazine Derivatives

| Compound Name | Target Organism | Activity Level |

|---|---|---|

| 1-(2,4-Difluorobenzyl)piperazine | Mycobacterium tuberculosis | Promising |

| Other Piperazine Derivatives | Various Bacteria | Variable |

Antiproliferative Effects

The compound has also been investigated for its antiproliferative effects against cancer cell lines. Studies indicate that certain piperazine derivatives can inhibit cell proliferation by disrupting critical cellular processes. This mechanism is particularly relevant in the context of developing new anticancer therapies .

Neurological Applications

Piperazine derivatives have been explored for their potential use in treating neurological disorders. The structural modifications afforded by substituents like the 2,4-difluorobenzyl group may enhance binding affinity to neurotransmitter receptors. For example, some studies suggest that these compounds could act as selective serotonin reuptake inhibitors (SSRIs), providing a basis for their use in treating depression and anxiety disorders .

Table 2: Potential Neurological Applications

| Application | Mechanism | Related Compounds |

|---|---|---|

| Antidepressant | SSRI Activity | Various Piperazine Derivatives |

| Anxiolytic | Modulation of Neurotransmitters | This compound |

Case Study 1: Synthesis and Evaluation of New Derivatives

In one notable study, researchers synthesized a series of purine-linked piperazine derivatives to identify new inhibitors for Mycobacterium tuberculosis. Among these, the analogs derived from this compound exhibited the highest levels of activity against the pathogen, highlighting the importance of structural modifications in enhancing pharmacological properties .

Case Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial efficacy of various piperazine derivatives against Candida albicans and Aspergillus flavus. The results indicated that certain derivatives showed significant inhibition zones compared to standard antibiotics, suggesting their potential as alternative therapeutic agents .

Mécanisme D'action

The mechanism by which 1-(2,4-Difluorobenzyl)piperazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to changes in cellular functions and signaling pathways. The exact mechanism can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Comparison with Benzylpiperazine Analogs

Benzylpiperazines share a common backbone but differ in substituents on the benzyl group. Key comparisons include:

1-Benzylpiperazine (BZP)

- Structure : Unsubstituted benzyl group.

- Activity: A well-known designer drug with psychostimulant effects, acting as a dopamine and norepinephrine reuptake inhibitor .

- Contrast : The absence of fluorine in BZP results in lower metabolic stability compared to fluorinated analogs like 1-(2,4-difluorobenzyl)piperazine .

1-(4-Fluorobenzyl)piperazine (pFBP)

1-(2-Fluorobenzyl)piperazine

- Structure : Fluorine at the 2-position.

- Activity : Studied in triazole derivatives for anticancer applications; the 2-fluoro substituent may influence π-π stacking interactions in target proteins .

- Contrast : Positional isomerism (2- vs. 4-fluoro) affects electronic properties and steric interactions, which could lead to divergent biological outcomes compared to the 2,4-difluoro analog .

Table 1: Structural and Functional Comparison of Benzylpiperazines

| Compound | Substituents | Key Activities | Metabolic Stability |

|---|---|---|---|

| This compound | 2-F, 4-F on benzyl | Kinase inhibition (hypothesized) | High (fluorination) |

| BZP | None | Psychostimulant (dopamine reuptake) | Low |

| 1-(4-Fluorobenzyl)piperazine | 4-F on benzyl | Kinase inhibition (demonstrated) | Moderate |

| 1-(2-Fluorobenzyl)piperazine | 2-F on benzyl | Anticancer (triazole derivatives) | Moderate |

Comparison with Phenylpiperazine Analogs

Phenylpiperazines feature a phenyl group directly attached to the piperazine ring. Notable examples include:

1-(3-Trifluoromethylphenyl)piperazine (TFMPP)

- Structure : CF₃ group at the 3-position of the phenyl ring.

- Activity : Serotonin 5-HT₁B/₁C receptor agonist; suppresses locomotor activity in rats at 1–10 mg/kg doses .

- Contrast : The trifluoromethyl group enhances receptor affinity but introduces greater steric bulk compared to fluorine substituents in benzylpiperazines .

1-(3-Chlorophenyl)piperazine (mCPP)

1-(4-Methoxyphenyl)piperazine (MeOPP)

- Structure : Methoxy group at the 4-position.

- Activity : Weak psychostimulant; less potent than BZP due to polar methoxy substituent .

- Contrast : Methoxy groups increase solubility but reduce lipophilicity, limiting CNS activity compared to fluorinated benzylpiperazines .

Table 2: Key Differences Between this compound and Phenylpiperazines

| Compound | Substituents | Receptor Affinity | Behavioral Effects |

|---|---|---|---|

| This compound | Benzyl with 2,4-F | Hypothesized 5-HT/D₃ | Underexplored |

| TFMPP | Phenyl with 3-CF₃ | 5-HT₁B/₁C agonist | Locomotor suppression |

| mCPP | Phenyl with 3-Cl | 5-HT₂C agonist | Anxiety/depression modulation |

| MeOPP | Phenyl with 4-OCH₃ | Low affinity | Mild psychostimulation |

Activité Biologique

1-(2,4-Difluorobenzyl)piperazine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its interactions with various receptors, cytotoxic effects on cancer cells, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C11H16Cl2F2N2 and a molecular weight of approximately 285.16 g/mol. The compound features a piperazine ring substituted with a 2,4-difluorobenzyl group, enhancing its lipophilicity and biological activity due to the presence of fluorine atoms.

Structural Representation

- SMILES Notation :

Fc1ccc(c(c1)F)CN1CCNCC1.Cl.Cl

Receptor Interactions

Preliminary studies suggest that this compound may exhibit significant interactions with neurotransmitter receptors. Notably, compounds with similar structures have shown binding affinity to:

- Serotonin Receptors (5-HT)

- Dopamine Receptors (D2)

These interactions can be further explored through radiolabeled binding assays and functional assays in cell lines.

Cytotoxicity Studies

Recent research has highlighted the cytotoxic effects of piperazine derivatives on various cancer cell lines. For instance, derivatives similar to this compound have demonstrated significant inhibitory activity against several cancer types:

| Cancer Type | Cell Lines Tested | Cytotoxicity Observed |

|---|---|---|

| Liver | HUH7, HEPG2 | Significant growth inhibition |

| Breast | MCF7, T47D | High cytotoxicity |

| Colon | HCT-116 | Notable inhibitory effects |

| Gastric | KATO-3 | Significant cell death |

| Endometrial | MFE-296 | High sensitivity |

The compounds were tested for their ability to inhibit cell growth over time, indicating their potential as anti-cancer agents .

The mechanism of action for this compound involves:

- Nucleophilic Substitution Reactions : Due to the piperazine moiety, the compound can participate in various chemical reactions that may enhance its biological activity.

- Inhibition of Acetylcholinesterase : Some piperazine derivatives have been shown to inhibit this enzyme, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s .

Case Studies and Research Findings

Research exploring the biological activity of piperazine derivatives has yielded promising results. For example:

- A study found that certain piperazine derivatives exhibited potent neurotrophic effects and synaptoprotective properties in models of Alzheimer’s disease. This suggests that similar compounds may enhance cognitive function by promoting neuronal health .

- Another investigation focused on the design of tyrosinase inhibitors using piperazine fragments. The results indicated that these compounds could effectively inhibit melanin production, offering potential applications in dermatological treatments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.